tert-butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate
CAS No.: 2839158-41-5
Cat. No.: VC12010218
Molecular Formula: C14H24F2N2O2
Molecular Weight: 290.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2839158-41-5 |
|---|---|
| Molecular Formula | C14H24F2N2O2 |
| Molecular Weight | 290.35 g/mol |
| IUPAC Name | tert-butyl N-(10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl)carbamate |
| Standard InChI | InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-13-7-5-4-6-10(8-17-9-13)14(13,15)16/h10,17H,4-9H2,1-3H3,(H,18,19) |
| Standard InChI Key | ZJRSGWGLJQILIO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC12CCCCC(C1(F)F)CNC2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC12CCCCC(C1(F)F)CNC2 |
Introduction
tert-Butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate is a complex organic compound belonging to the class of bicyclic amines. It features a unique bicyclic structure with a tert-butyl group and two fluorine atoms, contributing to its distinct chemical properties and potential applications in medicinal chemistry and materials science.
Synthesis
The synthesis of tert-butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate likely involves multi-step organic reactions. While specific synthesis pathways are not detailed in the available literature, related compounds often require careful control of reaction conditions, including temperature, solvent choice, and catalysts, to achieve high purity.
Analytical Techniques
-
NMR Spectroscopy: Used to confirm the structure and purity of the compound.
-
Mass Spectrometry: Essential for identifying the molecular mass and fragmentation patterns.
Data Table: Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| Bicyclo[4.3.1]decan-10-one | C10H16O | 152.23 g/mol | Organic Synthesis |
| tert-Butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate | Not Specified | Not Available | Medicinal Chemistry |
Note: The table provides a comparison with a related compound, bicyclo[4.3.1]decan-10-one, highlighting the potential applications of bicyclic compounds in organic synthesis and medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume